molecular formula C12H16O2 B12108607 2-(p-Tolyl)pentanoic acid

2-(p-Tolyl)pentanoic acid

Cat. No.: B12108607
M. Wt: 192.25 g/mol
InChI Key: TVVPUOGAKUOSBY-UHFFFAOYSA-N
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Description

2-(p-Tolyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a p-tolyl group attached to the second carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with n-butyllithium in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled to 0°C, and isobutyl bromide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The product is obtained by acidification and extraction with diethyl ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of p-tolyl ketones or aldehydes.

    Reduction: Formation of p-tolyl alcohols.

    Substitution: Formation of brominated or nitrated p-tolyl derivatives.

Scientific Research Applications

2-(p-Tolyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The p-tolyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A simpler carboxylic acid without the p-tolyl group.

    4-Methylpentanoic acid: Similar structure but with a methyl group instead of a p-tolyl group.

    Valeric acid: Another name for pentanoic acid, commonly used in various applications.

Uniqueness

2-(p-Tolyl)pentanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H16O2/c1-3-4-11(12(13)14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3,(H,13,14)

InChI Key

TVVPUOGAKUOSBY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)C(=O)O

Origin of Product

United States

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